(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride

描述

(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2ClH and a molecular weight of 198.09 g/mol . It is a pyrazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further purified and converted into the desired dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, followed by purification and conversion to the dihydrochloride salt. The process may involve optimization of reaction conditions to maximize yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions. Common reagents include:

-

Alkyl halides : Form secondary amines via alkylation.

-

Acyl chlorides : Yield amides through acylation.

Example Reaction :

Typical conditions involve inert solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

Example :

These reactions often use catalytic acid (e.g., acetic acid) and reflux conditions.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic substitution at position 5 (the only unsubstituted carbon).

| Reagent | Product | Conditions |

|---|---|---|

| Nitric acid | 5-Nitro derivative | H₂SO₄, 0–5°C |

| Bromine (Br₂) | 5-Bromo derivative | Acetic acid, RT |

| Sulfur trioxide | 5-Sulfo derivative | Fuming H₂SO₄, 50°C |

Note : Methyl groups at positions 1 and 4 direct electrophiles to position 5 due to steric and electronic effects .

Reductive Amination

The primary amine can react with ketones or aldehydes in reductive amination to form secondary amines.

Reagents :

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrogen gas with palladium catalysts

Example :

This method is critical for synthesizing bioactive derivatives.

Complexation with Metal Ions

The amine and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Octahedral coordination | Catalysis |

| Zn(NO₃)₂ | Tetrahedral geometry | Luminescent materials |

Heterocyclic Ring Modifications

The pyrazole ring can undergo cycloaddition or ring-opening reactions under specific conditions:

-

Diels-Alder Reactions : With dienophiles (e.g., maleic anhydride) to form bicyclic compounds .

-

Ring Expansion : Using strong bases (e.g., LDA) to form pyridines or larger heterocycles .

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits enhanced water solubility. Key stability considerations:

-

pH Sensitivity : Decomposes in strongly basic conditions (pH > 10).

-

Thermal Stability : Stable up to 200°C; degradation observed above this temperature.

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Drug Development and Anticancer Activity

The compound has been investigated for its role as a scaffold in drug design, particularly for anticancer agents. Research indicates that derivatives of pyrazole compounds exhibit potent anticancer activity against various cancer cell lines. For example:

- Case Study 1 : A study demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity against cancer cell lines such as MCF7 and NCI-H460, with an IC50 value of 3.79 µM .

- Case Study 2 : Another derivative exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

These findings suggest that (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride could be a promising candidate for further development in anticancer therapies.

Biological Research

Enzyme Inhibition

The compound has shown promise in the inhibition of specific enzymes, which can be crucial for controlling metabolic pathways involved in diseases. For instance:

- Monoamine Oxidase Inhibition : Pyrazole derivatives have been identified as reversible and non-competitive inhibitors of monoamine oxidases, with selectivity factors indicating potential therapeutic benefits in treating mood disorders .

Material Science

Synthesis of Advanced Materials

In material science, this compound can be utilized in the synthesis of advanced materials including polymers and nanomaterials due to its unique chemical properties. Its application in catalysis is noteworthy:

| Application | Description |

|---|---|

| Catalysis | Acts as a ligand in coordination chemistry to form metal complexes that facilitate various chemical reactions. |

| Material Synthesis | Used in the development of polymers with enhanced properties due to its structural characteristics. |

Summary of Research Findings

Recent advancements highlight the versatility of this compound across multiple domains:

作用机制

The mechanism of action of (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

相似化合物的比较

Similar Compounds

(1,4-dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride: A regioisomer with similar chemical properties.

3(5)-Substituted Pyrazoles: Compounds with substitutions at the 3 or 5 positions on the pyrazole ring, exhibiting similar reactivity and biological activities.

Uniqueness

(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl groups and the methanamine moiety can enhance its interaction with biological targets and improve its solubility and stability .

生物活性

(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

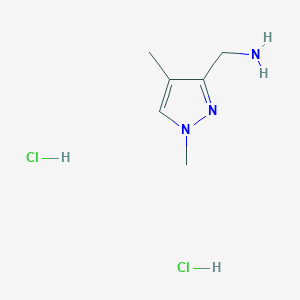

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : C₅H₁₃Cl₂N₃

- Molecular Weight : 192.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling pathways that affect cell survival and growth.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been evaluated for its effects on cancer cell lines.

| Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |

Case Studies

-

Study on Anticancer Effects :

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in MCF-7 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect at concentrations lower than those typically required for standard antibiotics .

属性

IUPAC Name |

(1,4-dimethylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5-4-9(2)8-6(5)3-7;;/h4H,3,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACQXXOOQIJVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1CN)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138188-73-3 | |

| Record name | (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。